molecular formula C27H25NO7 B11277616 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

Cat. No.: B11277616
M. Wt: 475.5 g/mol
InChI Key: KWZNLSRFZGIYDY-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with methoxy and methyl groups. Its structure includes a central benzofuran ring fused with a 2,5-dimethoxybenzoyl moiety at position 2 and a 3,4-dimethoxybenzamide group at position 3. This compound’s complexity arises from its multiple methoxy substituents and benzofuran scaffold, which may confer unique electronic, steric, and reactivity properties.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H25NO7/c1-15-19-13-17(28-27(30)16-6-9-23(33-4)24(12-16)34-5)7-10-22(19)35-26(15)25(29)20-14-18(31-2)8-11-21(20)32-3/h6-14H,1-5H3,(H,28,30)

InChI Key

KWZNLSRFZGIYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the benzofuran core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the dimethoxybenzoyl and dimethoxybenzamide groups through acylation and amidation reactions, respectively. These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Core Structure Key Substituents Functional Implications References
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide Benzofuran - 2,5-dimethoxybenzoyl
- 3-methyl
- 3,4-dimethoxybenzamide
High polarity, rigid conformation; potential for π-π stacking and hydrogen bonding. -
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-methyl
- N,O-bidentate directing group
Facilitates metal coordination; used in C–H bond functionalization reactions.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide - 2,3-dichlorophenyl
- ethoxymethoxy
Lipophilic; herbicide activity via disruption of plant cell membranes.
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide - 2,4-difluorophenyl
- trifluoromethylphenoxy
Broad-spectrum herbicide; enhanced stability due to fluorine substituents.

Electronic and Reactivity Comparisons

  • Methoxy vs. However, this may reduce membrane permeability in biological systems .
  • Benzofuran Core vs. Benzamide/Pyridine Scaffolds : The benzofuran ring introduces rigidity and planar geometry, which could enhance binding to aromatic protein pockets compared to flexible alkyl chains in simpler benzamides. This feature is absent in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which prioritizes metal coordination via its N,O-bidentate group .
  • Methyl Group at Position 3 : The 3-methyl group on the benzofuran may sterically hinder interactions at adjacent sites, a contrast to the unsubstituted benzamide in etobenzanid or the pyridine ring in diflufenican .

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N2O5. The compound features multiple methoxy groups and a benzofuran moiety, which are significant for its biological interactions.

Property Value
Molecular Weight 429.5 g/mol
IUPAC Name This compound
CAS Number 951984-65-9

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines. For example, derivatives have been found to be toxic to breast cancer (MCF-7), lung cancer (A549), and colorectal cancer cells (HCT-116) .
  • Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities. Compounds with similar structures were selectively active against Gram-positive bacteria and exhibited antifungal properties against Candida albicans .

Anticancer Activity

A study focused on the structure–activity relationship of benzofuran derivatives revealed that certain modifications could enhance anticancer properties. For instance, the introduction of methoxy groups significantly improved the selectivity towards cancer cells over normal cells .

Antimicrobial Activity

In another study examining the antimicrobial potential of related compounds, it was found that some derivatives displayed significant activity against Bacillus subtilis (Gram-positive) and were less effective against Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds were documented in detail .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies are crucial for understanding its mechanism of action and therapeutic potential. These studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Cell Line Studies : Observing the effects on various cancer cell lines to assess cytotoxicity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound Name Structural Features Biological Activity
2-Methoxy-N-(4-methylphenyl)benzamideSimple methoxy substitutionModerate antibacterial activity
4-DimethylaminobenzamideDimethylamino groupStronger antimicrobial properties
N-(4-Hydroxyphenyl)benzamideHydroxyl group instead of methoxyNotable antioxidant activity
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-benzofuran]Multiple methoxy groupsPotentially enhanced solubility and biological activity

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide, and what reaction conditions are critical for optimizing yield?

  • The synthesis typically involves multi-step reactions, including condensation of substituted benzofuran intermediates with dimethoxybenzoyl groups. Key steps include:

  • Acylation of the benzofuran core under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to form the 2,5-dimethoxybenzoyl moiety .
  • Coupling reactions using carbodiimide-based reagents to attach the 3,4-dimethoxybenzamide group .
    • Critical parameters: Temperature (maintained at 0–5°C during acylation), solvent polarity (e.g., DMF for solubility), and stoichiometric control to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions on the benzofuran and benzamide rings. Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~525–530 m/z) .
  • HPLC-PDA : Used to assess purity (>95% recommended for biological assays). Discrepancies in spectra are resolved by repeating analyses under standardized conditions and cross-referencing with synthetic intermediates .

Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?

  • In vitro enzyme inhibition assays : Target enzymes like tyrosine kinases or cytochrome P450 isoforms due to structural similarities with bioactive benzamide derivatives .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Solubility and stability tests : Employ shake-flask methods (aqueous/organic phases) and accelerated degradation studies under varied pH/temperature .

Advanced Research Questions

Q. How can researchers optimize the compound’s low aqueous solubility for in vivo studies, and what formulation strategies mitigate this limitation?

  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions on the benzamide or benzofuran rings .
  • Nanoparticle encapsulation : Use PLGA (poly lactic-co-glycolic acid) nanoparticles to enhance bioavailability. Characterize particle size (DLS) and drug loading efficiency (UV-Vis) .
  • Co-solvent systems : Test combinations of PEG-400 and ethanol for parenteral administration .

Q. How should contradictory results in bioactivity data (e.g., varying IC₅₀ across assays) be systematically addressed?

  • Orthogonal assay validation : Confirm activity using distinct methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Compound purity verification : Re-analyze via HPLC and LC-MS to rule out impurities or degradation products .
  • Structural analogs comparison : Synthesize derivatives with modified methoxy or benzofuran groups to isolate pharmacophoric motifs .

Q. What computational and experimental approaches are effective for elucidating its mechanism of action and target binding kinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to purified protein targets .
  • Kinetic studies : Employ stopped-flow spectroscopy to determine association/dissociation rates .

Q. How do structural features (e.g., methoxy groups, benzofuran core) influence its pharmacokinetic and metabolic stability?

  • Metabolic lability : Methoxy groups are susceptible to demethylation by CYP450 enzymes. Use liver microsome assays (human/rat) to identify major metabolites .
  • LogP optimization : Replace methyl groups on the benzofuran with halogens (e.g., Cl, F) to balance lipophilicity and membrane permeability .

Methodological Notes

  • Crystallographic challenges : While SHELX and ORTEP are standard for small-molecule crystallography , this compound’s solubility issues may require co-crystallization with cyclodextrins or surfactants.
  • Data reproducibility : Document reaction conditions (e.g., stirring rate, inert gas flow) meticulously to ensure synthetic reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.